Forbesione

Cholangiocarcinoma Caged Xanthone Cytotoxicity Assay

Forbesione is a caged polyprenylated xanthone isolated predominantly from Garcinia hanburyi, structurally defined by a unique 4-oxatricyclo[7.3.1.0²,⁷]tridecane scaffold that restricts conformational freedom relative to open-chain analogs. It belongs to a class of plant secondary metabolites known for potent anticancer and anti-HIV activities, but forbesione specifically has been jointly investigated with structural congeners in head-to-head cholangiocarcinoma (CCA) models, establishing a quantifiable basis for differentiation.

Molecular Formula C28H32O6
Molecular Weight 464.5 g/mol
Cat. No. B1256395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameForbesione
Synonymsforbesione
Molecular FormulaC28H32O6
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C)C
InChIInChI=1S/C28H32O6/c1-14(2)7-8-17-19(29)13-20(30)22-23(31)18-11-16-12-21-26(5,6)34-27(25(16)32,10-9-15(3)4)28(18,21)33-24(17)22/h7,9,11,13,16,21,29-30H,8,10,12H2,1-6H3/t16-,21?,27+,28-/m0/s1
InChIKeyLWIGRTRTVVPXOZ-PROFRHMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Forbesione Procurement Guide: Sourcing the Caged Garcinia Xanthone with Verified Cholangiocarcinoma Selectivity


Forbesione is a caged polyprenylated xanthone isolated predominantly from Garcinia hanburyi, structurally defined by a unique 4-oxatricyclo[7.3.1.0²,⁷]tridecane scaffold that restricts conformational freedom relative to open-chain analogs [1]. It belongs to a class of plant secondary metabolites known for potent anticancer and anti-HIV activities, but forbesione specifically has been jointly investigated with structural congeners in head-to-head cholangiocarcinoma (CCA) models, establishing a quantifiable basis for differentiation [2][3].

Forbesione Procurement: Why Interchanging Caged Garcinia Xanthones Introduces Undefined Potency, Selectivity, and Synergy Risks


Despite sharing a common caged xanthone core, forbesione and its closest in-class analogs—isomorellin, isomorellinol, and gambogic acid—display non-interchangeable activity profiles that preclude generic substitution. Direct comparative data demonstrate that small differences in prenylation and oxidation state translate into statistically significant and directionally opposite effects on both single-agent potency and synergy partner compatibility. For instance, in KKU-M156 cells, the IC50 spread between the most and least potent analog exceeds 20-fold, and in the same cellular background, the combination of forbesione with doxorubicin yields antagonistic effects while isomorellin with doxorubicin is synergistic [1][2]. Procurement of an unpurified gamboge resin or an unverified analog therefore carries a high probability of selecting a compound with inferior potency and an unpredictable synergy profile, directly impacting experimental reproducibility and therapeutic development timelines.

Forbesione Evidence Guide: Head-to-Head Potency, Selectivity, and Synergy Profiles Against Key Caged Xanthone Comparators


Forbesione Displays Single-Agent Potency in KKU-M156 Cholangiocarcinoma Cells Superior to Isomorellin and Isomorellinol

In a direct head-to-head comparison of four caged xanthones from Garcinia hanburyi using the sulforhodamine B assay, forbesione exhibited the lowest IC50 against KKU-M156 cholangiocarcinoma cells. The IC50 of forbesione (0.02 µM) was 6-fold lower than that of isomorellin (0.12 µM), 21.5-fold lower than isomorellinol (0.43 µM), and comparable to although slightly lower than gambogic acid (0.03 µM) [1]. This demonstrates that forbesione is the most potent single agent within this structurally authenticated panel for this CCA cell line.

Cholangiocarcinoma Caged Xanthone Cytotoxicity Assay

Forbesione Exhibits a Divergent Cell-Selective Synergy Profile with Doxorubicin Compared to Isomorellin

The Chou-Talalay combination index (CI) analysis revealed that forbesione and isomorellin demonstrate non-overlapping patterns of synergy with doxorubicin across a panel of human CCA cell lines. The forbesione/doxorubicin combination was synergistic in KKU-100 and KKU-M139 cells, but antagonistic in KKU-M156 cells (CI > 1). In contrast, the isomorellin/doxorubicin combination was synergistic in KKU-M139 and KKU-M156 cells, but antagonistic in KKU-100 cells [1]. This mutually exclusive synergy profile indicates that the choice of caged xanthone must be matched to the specific CCA cell line or tumor genotype to achieve a synergistic rather than antagonistic effect.

Combination Therapy Synergy Chemoresistance

Forbesione Achieves Quantitatively Distinct Cancer Cell Selectivity Over Normal Hepatocytes Versus Isomorellin

Both forbesione and isomorellin show selective cytotoxicity toward CCA cells over Chang normal hepatocyte cells, but the magnitude of selectivity differs substantially. The IC50 of forbesione in Chang cells was 3.7-, 5.7-, and 4.9-fold higher than in KKU-100, KKU-M139, and KKU-M156 cells, respectively. In contrast, isomorellin exhibited a much larger selectivity window, with Chang cell IC50 values 22.2-, 27.4-, and 32.8-fold higher than the corresponding CCA cell lines [1]. This indicates that forbesione has a smaller but still significant selectivity margin, potentially offering a different balance between tumor cell killing and off-target effects.

Selectivity Index Normal Tissue Toxicity Hepatocytes

Forbesione Demonstrates an In Vivo Safety Profile Characterized by Absence of Systemic Toxicity and Improved Body Condition in Hamster Xenograft Models

In a hamster allograft model of CCA, oral administration of forbesione for 4 weeks resulted in no observable systemic toxicity, with body weight, food intake, and water intake significantly increased relative to control animals. Histopathological examination of liver, kidney, and stomach tissues revealed no evidence of drug-induced damage [1][2]. This stands in contrast to the well-documented cardiotoxicity and myelosuppression associated with doxorubicin, a standard chemotherapeutic agent with which forbesione is often compared as a potential co-treatment [1]. While direct quantitative toxicity comparisons with other caged xanthones in the same in vivo model are not yet published, the combination of tumor suppression and host condition improvement is a differentiating feature within the broader class of anticancer candidates derived from Garcinia species.

In Vivo Toxicology Xenograft Model Safety Pharmacology

Forbesione Exhibits Broad-Spectrum Antiproliferative Activity Across Solid Tumor Cell Lines with Defined Micromolar IC50 Values

Beyond CCA, the racemic form of forbesione displays low micromolar antiproliferative activity against a panel of solid tumor cell lines. After 24 h of treatment, the IC50 values were 4.07 µM for HepG2 liver cancer cells, 3.58 µM for A549 lung adenocarcinoma cells, and 8.57 µM for U251 glioblastoma cells . While direct comparative data for other caged xanthones in these exact cell lines are not available from the same study, these values establish a quantitative baseline for forbesione's activity in non-CCA solid tumor contexts. The 2.4-fold potency difference between the most sensitive (A549) and least sensitive (U251) cell line tested provides a preliminary selectivity window that may differ from analogs.

Antiproliferative Agent Broad-Spectrum Cytotoxicity Cancer Cell Line Panel

Forbesione Application Scenarios: High-Value Research Contexts Validated by Quantitative Differential Evidence


Cell-Line-Specific Combination Therapy Studies Where Forbesione's Synergy Pattern Is a Prerequisite

For researchers designing doxorubicin-based combination regimens for CCA, the divergent synergy profiles of forbesione and isomorellin mandate compound-specific selection. Specifically, protocols employing KKU-100 or KKU-M139 cell lines as the primary model should specify forbesione to achieve synergy (CI < 1) with doxorubicin, as isomorellin is antagonistic in KKU-100. Conversely, if the model is KKU-M156, isomorellin—not forbesione—would be the appropriate caged xanthone partner to avoid antagonistic interactions [1]. This cell-line-matched approach is essential for reproducible in vitro synergy data and subsequent in vivo combination studies.

Maximum-Potency Single-Agent Screening in KKU-M156 Cholangiocarcinoma Models

Investigators whose primary readout is single-agent growth inhibition in KKU-M156 CCA cells should prioritize forbesione over isomorellin and isomorellinol. With an IC50 of 0.02 µM, forbesione provides 6-fold greater potency than the next most potent analog tested (isomorellin) and 21.5-fold greater potency than isomorellinol [1]. This potency advantage translates to lower compound consumption, reduced solvent exposure, and potentially wider assay dynamic range in dose-response experiments.

In Vivo Proof-of-Concept Xenograft Studies with a Requirement for Documented Low Systemic Toxicity

Forbesione is one of the few caged xanthones with a published in vivo safety data package that includes body weight trends, organ histopathology, and liver/kidney function markers in a CCA allograft model. The demonstrated absence of systemic toxicity and improvement in host condition parameters over 4 weeks of oral administration [1][2] make forbesione a preferred lead candidate for longitudinal efficacy studies where compound-related morbidity would confound tumor growth endpoints or trigger early termination criteria.

Broad-Panel Antiproliferative Screening Across Multiple Solid Tumor Histologies

When the research objective is to characterize the activity spectrum of a caged xanthone against a diverse solid tumor panel, forbesione offers pre-established IC50 benchmarks in HepG2, A549, and U251 cells. The quantitative activity range (3.58–8.57 µM) [1] provides a well-defined reference for structure-activity relationship (SAR) exploration, enabling rapid identification of synthetic modifications that either broaden or narrow the tumor-type selectivity compared to the parent compound.

Quote Request

Request a Quote for Forbesione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.